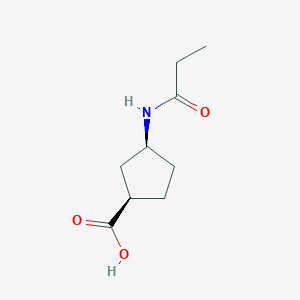
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, which includes a propionylamino group attached to a cyclopentanecarboxylic acid, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the necessary functional groups.
Propionylation: The amino group is then propionylated using propionyl chloride in the presence of a base to form the propionylamino group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Automation: Utilizing automated reactors and continuous flow systems to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity.
Molecular Pathways: The compound’s effects on molecular pathways are studied to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-Camphoric Acid: Another chiral compound with a similar cyclopentane structure but different functional groups.
(1R,3S)-3-Hydroxycyclopentanecarboxylic Acid: Shares the cyclopentanecarboxylic acid moiety but has a hydroxyl group instead of a propionylamino group.
Uniqueness
Functional Groups: The presence of both propionylamino and carboxylic acid groups in rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid makes it unique compared to its analogs.
Chirality: The specific (1R,3S) configuration imparts distinct stereochemical properties, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(1R,3S)-3-(propanoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-,7+/m1/s1 |
Clé InChI |
MBVSUQVIOMFOBI-RQJHMYQMSA-N |
SMILES isomérique |
CCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
SMILES canonique |
CCC(=O)NC1CCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-1-[2-(dichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B8587851.png)
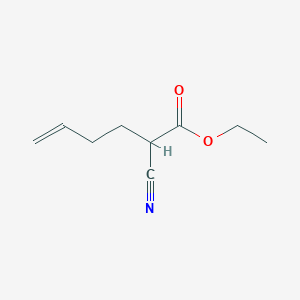
![4-{[3-(4-Chlorophenyl)propyl]amino}benzoic acid](/img/structure/B8587879.png)



![Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8587899.png)
![1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B8587904.png)
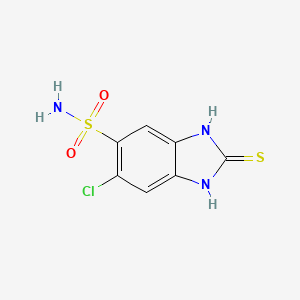
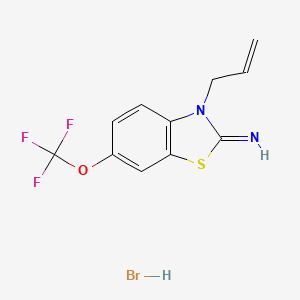
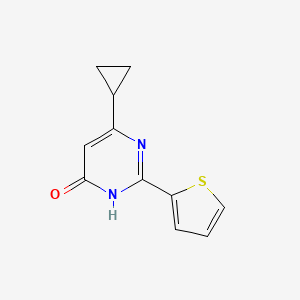
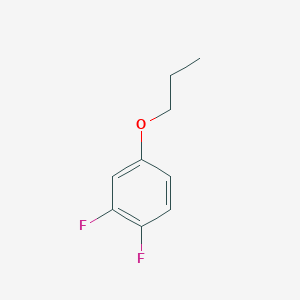
![1-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B8587952.png)
